2,2,2-trideuterioacetic acid

Catalog No.
S685239
CAS No.
79562-15-5
M.F
C2H4O2
M. Wt
64.063 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-trideuterioacetic acid

CAS Number

79562-15-5

Product Name

2,2,2-trideuterioacetic acid

IUPAC Name

2,2,2-trideuterioacetic acid

Molecular Formula

C2H4O2

Molecular Weight

64.063 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1D3

InChI Key

QTBSBXVTEAMEQO-KQORAOOSSA-N

SMILES

CC(=O)O

Synonyms

Aci-Jel-2-13C,d3; E 260-2-13C,d3; Ethanoic Acid-2-13C,d3; Ethanoic Acid-2-13C,d3 Monomer; Ethylic Acid-2-13C,d3; Glacial Acetic-2-13C,d3 Acid; Methanecarboxylic Acid-2-13C,d3; NSC 111201-2-13C,d3; NSC 112209-2-13C,d3; NSC 115870-2-13C,d3; NSC 127175-

Canonical SMILES

CC(=O)O

Isomeric SMILES

[2H][13C]([2H])([2H])C(=O)O
  • Carbon-13 (¹³C) enrichment

    The presence of ¹³C at the second carbon position (C-2) allows researchers to study the metabolic fate and pathway of acetic acid in living systems using nuclear magnetic resonance (NMR) spectroscopy. Since ¹³C is a more receptive nucleus compared to the naturally occurring ¹²C, it provides a stronger signal in NMR experiments, enabling researchers to detect and track the labeled molecule through various metabolic processes [].

  • Deuterium (²H or D) enrichment

    The three deuterium atoms (D) attached to the methyl group (C-CH₃) offer several advantages in research:

    • Reduced signal overlap in NMR: Deuterium has a spin of 1, unlike ¹H (proton) with a spin of ½. By replacing protons with deuterium, researchers can eliminate signal overlap from ¹H in the solvent or other molecules in the sample, leading to cleaner and more interpretable NMR spectra [].
    • Kinetic Isotope Effect (KIE) studies: The presence of deuterium can affect the reaction rates of certain chemical processes. By comparing the reaction rates of the isotopically labeled molecule with its non-labeled counterpart, researchers can gain insights into the reaction mechanism and the role of specific bonds in the process [].

These unique properties of Acetic Acid-2-13C-2,2,2-d3 make it a valuable tool in various scientific research fields, including:

  • Metabolism studies: As mentioned earlier, ¹³C enrichment allows researchers to track the metabolic pathways of acetic acid in living organisms, such as studying its utilization as an energy source or its role in biosynthetic processes [].
  • Enzyme activity studies: Deuterium labeling can be used to investigate the mechanisms of enzyme-catalyzed reactions involving acetic acid. By observing the KIE, researchers can gain insights into the specific steps involved in the enzymatic conversion of the molecule [].
  • Drug discovery and development: Acetic Acid-2-13C-2,2,2-d3 can be used to label potential drug candidates, allowing researchers to track their absorption, distribution, metabolism, and excretion (ADME) properties in vivo using NMR techniques [].

Acetic Acid-2-13C-2,2,2-d3 (abbreviated as AcOD-3) is a specifically isotopically labeled variant of acetic acid (ethanoic acid). It differs from the standard form in two ways:

  • Carbon-13 Enrichment: One of the two carbon atoms is enriched with the isotope Carbon-13 (¹³C) instead of the more common Carbon-12 (¹²C). This enrichment allows for easier detection and tracking of the molecule using techniques like nuclear magnetic resonance (NMR) spectroscopy [].
  • Deuteration: All three hydrogens on the methyl group (CH₃) are replaced with deuterium (²H), also known as heavy hydrogen. This substitution alters some of the physical and chemical properties of the molecule while maintaining its overall structure [].

AcOD-3 is a valuable tool in scientific research, particularly in fields like:

  • Metabolic studies: By tracing the ¹³C label through metabolic pathways, researchers can gain insights into how the body processes and utilizes acetic acid [].
  • Protein interaction studies: Deuteration can improve the resolution of NMR spectra, allowing for better characterization of protein-ligand interactions involving acetic acid [].

Molecular Structure Analysis

AcOD-3 maintains the same basic structure as acetic acid: a methyl group (CH₃, with ²H in this case) bonded to a carbonyl group (C=O) and a hydroxyl group (OH). The key features of its structure include:

  • Carboxylic acid group (COOH): This functional group is responsible for the acidic properties of the molecule.
  • Methyl group (²CH₃): The presence of three deuterium atoms can influence the molecule's stability and reactivity compared to the non-deuterated form.
  • ¹³C enrichment: The enriched carbon atom is typically located at the carbonyl carbon (C=O) position for optimal NMR detection [].

Chemical Reactions Analysis

Synthesis

AcOD-3 is typically synthesized using specialized methods to achieve the specific isotopic labeling pattern. Common methods involve reactions with isotopically enriched precursors like ¹³CO₂ or CD₃Cl [].

Decomposition

Like regular acetic acid, AcOD-3 can decompose through various pathways depending on conditions. Examples include:

  • Thermal decomposition: At high temperatures, it can break down into carbon dioxide, water, and methane (or its deuterated counterpart) [].
  • Reaction with bases: It reacts with strong bases to form acetate salts (CH₃COOD⁻) and water.

Physical And Chemical Properties Analysis

  • Melting point: 16.6 °C []
  • Boiling point: 118.1 °C []
  • Solubility: Highly soluble in water and many organic solvents []
  • pKa: 4.76 (approximate) []

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Acetic acid-2-13C,2,2,2-d3

Dates

Modify: 2024-04-15

Explore Compound Types